8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline
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Overview
Description
8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 2-methoxy-5-nitrobenzyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-nitrobenzaldehyde and 8-hydroxyquinoline.
Formation of Benzyl Bromide: 2-Methoxy-5-nitrobenzaldehyde is converted to 2-methoxy-5-nitrobenzyl bromide using bromine in the presence of a suitable solvent.
Nucleophilic Substitution: The benzyl bromide reacts with 8-hydroxyquinoline in the presence of a base (e.g., potassium carbonate) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, efficient purification techniques, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 2-methoxy-5-nitrobenzoic acid.
Reduction: Formation of 2-methoxy-5-aminobenzyl quinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline involves its interaction with specific molecular targets:
Molecular Targets: It can target enzymes involved in oxidative stress pathways or DNA replication.
Pathways Involved: The compound may inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrobenzaldehyde: A precursor in the synthesis of 8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline.
2-Methoxy-5-nitrobenzyl bromide: Another precursor used in the synthesis.
Tris(8-methoxy-2-quinolylmethyl)amine: A similar compound with different substituents on the quinoline ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a methoxy-nitrobenzyl group makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H14N2O4 |
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Molecular Weight |
310.30 g/mol |
IUPAC Name |
8-[(2-methoxy-5-nitrophenyl)methoxy]quinoline |
InChI |
InChI=1S/C17H14N2O4/c1-22-15-8-7-14(19(20)21)10-13(15)11-23-16-6-2-4-12-5-3-9-18-17(12)16/h2-10H,11H2,1H3 |
InChI Key |
LHEYFGVZJBCOOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])COC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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